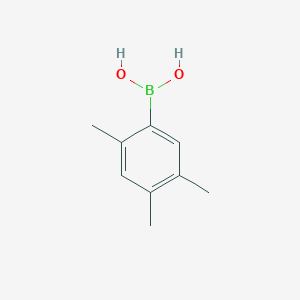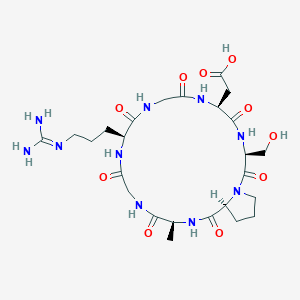
17-Fluoro-3-methylheptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Fluoro-3-methylheptadecanoic acid (17-FMHA) is a synthetic fatty acid analog that has been used in scientific research to investigate the metabolic and physiological effects of fatty acids. The unique properties of 17-FMHA make it a valuable tool for studying the mechanisms of action of fatty acids in the body.
Wirkmechanismus
The mechanism of action of 17-Fluoro-3-methylheptadecanoic acid is not fully understood, but it is believed to act as a substrate for fatty acid metabolism. Once inside the cell, 17-Fluoro-3-methylheptadecanoic acid is metabolized in a similar manner to other fatty acids, leading to the production of energy and the synthesis of lipids.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 17-Fluoro-3-methylheptadecanoic acid are diverse and depend on the specific research application. Some of the observed effects of 17-Fluoro-3-methylheptadecanoic acid include increased fatty acid oxidation, altered lipid synthesis, and changes in cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 17-Fluoro-3-methylheptadecanoic acid in lab experiments is its ability to mimic the properties of natural fatty acids. This allows researchers to investigate the effects of fatty acids on cellular metabolism and physiology in a controlled environment. However, there are also limitations to using 17-Fluoro-3-methylheptadecanoic acid, such as its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research involving 17-Fluoro-3-methylheptadecanoic acid. Some of these include investigating the effects of 17-Fluoro-3-methylheptadecanoic acid on specific cellular pathways, exploring the use of 17-Fluoro-3-methylheptadecanoic acid as a therapeutic agent for metabolic disorders, and developing new synthetic analogs of fatty acids for use in research. Additionally, further studies are needed to fully understand the mechanisms of action and potential limitations of 17-Fluoro-3-methylheptadecanoic acid.
Synthesemethoden
17-Fluoro-3-methylheptadecanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of 17-Fluoro-3-methylheptadecanoic acid requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
17-Fluoro-3-methylheptadecanoic acid has been used in a variety of scientific research applications. One of the primary uses of 17-Fluoro-3-methylheptadecanoic acid is in the study of fatty acid metabolism. Researchers have used 17-Fluoro-3-methylheptadecanoic acid to investigate the effects of fatty acids on cellular metabolism, energy production, and lipid storage.
Eigenschaften
CAS-Nummer |
137442-09-2 |
|---|---|
Produktname |
17-Fluoro-3-methylheptadecanoic acid |
Molekularformel |
C18H35FO2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
17-fluoro-3-methylheptadecanoic acid |
InChI |
InChI=1S/C18H35FO2/c1-17(16-18(20)21)14-12-10-8-6-4-2-3-5-7-9-11-13-15-19/h17H,2-16H2,1H3,(H,20,21) |
InChI-Schlüssel |
DXJUVIXSSUYILQ-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCCF)CC(=O)O |
Kanonische SMILES |
CC(CCCCCCCCCCCCCCF)CC(=O)O |
Synonyme |
17-(18F)-fluoro-3-methylheptadecanoic acid 17-fluoro-3-methylheptadecanoic acid 17-FMHDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)


